molecular formula C16H19N3O3 B1408317 N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea CAS No. 1858255-75-0

N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea

Cat. No. B1408317
CAS RN: 1858255-75-0
M. Wt: 301.34 g/mol
InChI Key: BLQOXOGGBDJNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea, also known as THU or AG-1343, is a small molecule inhibitor that has been widely studied for its potential applications in scientific research. THU is a potent inhibitor of HIV-1 replication, and its mechanism of action involves blocking the viral integrase enzyme, which is essential for the virus to integrate its DNA into the host cell genome.

Scientific Research Applications

Enzyme Inhibition and Anticancer Investigations

Urea derivatives, including those similar to N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea, have been studied for their enzyme inhibition properties and potential anticancer activities. A study by Mustafa, Perveen, and Khan (2014) found that urea derivatives exhibited inhibitory effects on various enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, some derivatives demonstrated in vitro anticancer activity against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).

Anion Receptor Applications

Research by Roussel et al. (2006) explored the use of urea derivatives as neutral enantioselective anion receptors. Their study involved synthesizing non-racemic atropisomeric (thio)ureas and testing their binding with various anions. They observed modest enantioselectivities and noted that urea derivatives exhibited different binding behaviors compared to thiourea counterparts, possibly due to conformational differences (Roussel et al., 2006).

Plant Morphogenesis and Cell Division Regulation

Urea derivatives have also been found to regulate plant morphogenesis and cell division. Ricci and Bertoletti (2009) discussed how certain urea derivatives, like N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, exhibit cytokinin-like activity, influencing plant cell division and differentiation. This study highlights the role of these compounds in in vitro plant studies (Ricci & Bertoletti, 2009).

Applications in Organic Synthesis

Research by Smith et al. (2013) involved the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds, demonstrating the utility of urea derivatives in organic synthesis. This study illustrates the versatility of these compounds in forming various chemically modified derivatives, which could be useful in multiple applications (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

properties

IUPAC Name

1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3-(oxolan-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-14(15(19-22-11)12-6-3-2-4-7-12)18-16(20)17-10-13-8-5-9-21-13/h2-4,6-7,13H,5,8-10H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQOXOGGBDJNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)NC(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea
Reactant of Route 2
Reactant of Route 2
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea
Reactant of Route 4
Reactant of Route 4
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(5-Methyl-3-phenylisoxazol-4-yl)-N'-(tetrahydrofuran-2-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.